Cas no 1682651-11-1 (1-Iodo-2-(3-chloropropyl)-5-methylbenzene)

1-Iodo-2-(3-chloropropyl)-5-methylbenzene 化学的及び物理的性質
名前と識別子
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- 4-(3-Chloropropyl)-3-iodotoluene
- 1-Iodo-2-(3-chloropropyl)-5-methylbenzene
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- インチ: 1S/C10H12ClI/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
- InChIKey: PWTCNKSHFUKDOT-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C)C=CC=1CCCCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0
1-Iodo-2-(3-chloropropyl)-5-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005192-250mg |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010005192-1g |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
Alichem | A010005192-500mg |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 500mg |
806.85 USD | 2021-07-06 |
1-Iodo-2-(3-chloropropyl)-5-methylbenzene 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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1-Iodo-2-(3-chloropropyl)-5-methylbenzeneに関する追加情報
Professional Introduction to 1-Iodo-2-(3-chloropropyl)-5-methylbenzene (CAS No. 1682651-11-1)
1-Iodo-2-(3-chloropropyl)-5-methylbenzene, with the CAS number 1682651-11-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of aromatic hydrocarbons, characterized by its unique structural features that include an iodine substituent at the first position, a chloropropyl group at the second position, and a methyl group at the fifth position on the benzene ring. These structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The significance of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene lies in its versatility as a building block for pharmaceutical applications. The presence of both iodine and chlorine atoms provides reactive sites for further functionalization, enabling chemists to introduce additional groups or modify existing ones through various chemical reactions. This flexibility is crucial in drug discovery, where precise molecular design can significantly influence the efficacy and selectivity of potential therapeutic agents.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. The structural motif of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene has been explored in several studies aimed at identifying new pharmacophores. For instance, researchers have utilized this compound as a precursor in synthesizing derivatives that exhibit promising antimicrobial and anti-inflammatory properties. The chloropropyl group, in particular, has been shown to enhance binding affinity to certain biological targets, making it an attractive feature for medicinal chemists.
The synthesis of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions, alkylation processes, and purification techniques such as column chromatography. The iodine atom at the first position of the benzene ring is particularly useful for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl structures found in many pharmaceuticals.
One of the most notable applications of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene is in the development of small molecule inhibitors targeting enzymes involved in cancer pathways. The compound's ability to undergo further functionalization allows researchers to tailor its properties to interact specifically with disease-related proteins. For example, studies have demonstrated its utility in creating inhibitors of kinases and other enzymes that play critical roles in tumor growth and progression. The methyl group at the fifth position also contributes to steric hindrance, which can be exploited to improve drug-like characteristics such as solubility and metabolic stability.
The role of computational chemistry in optimizing derivatives of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene cannot be overstated. Advanced modeling techniques help predict the biological activity and pharmacokinetic properties of potential drug candidates before they are synthesized in the lab. This approach not only saves time and resources but also enhances the likelihood of success in identifying lead compounds for further development. By integrating experimental data with computational insights, researchers can make more informed decisions about which modifications are most likely to yield beneficial therapeutic effects.
In addition to its pharmaceutical applications, 1-Iodo-2-(3-chloropropyl)-5-methylbenzene has found utility in materials science research. Its unique structure makes it a candidate for developing novel organic semiconductors and conductive polymers. The ability to modify its chemical composition allows scientists to fine-tune electronic properties, which is essential for creating advanced materials with applications ranging from flexible electronics to energy storage devices.
The safety profile of 1-Iodo-2-(3-chloropropyl)-5-methylbenzene is another critical consideration in its handling and application. While it is not classified as a hazardous substance under standard conditions, proper precautions must be taken during synthesis and handling to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times when working with this compound. Additionally, adequate ventilation and proper waste disposal methods are essential to ensure safe laboratory practices.
The future prospects for 1-Iodo-2-(3-chloropropyl)-5-methylbenzene are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of biological systems continues to evolve, so too will the demand for sophisticated molecular tools like this compound. Its role in drug discovery alone underscores its importance as a versatile intermediate that can be tailored for specific therapeutic needs.
In conclusion, 1-Iodo-2-(3-chloropropyl)-5-methylbenzene (CAS No. 1682651-11-1) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and materials science. Its unique structural features provide a foundation for developing innovative compounds with enhanced biological activity and material properties. As research progresses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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